molecular formula C10H14N2O3 B13209203 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol

Cat. No.: B13209203
M. Wt: 210.23 g/mol
InChI Key: CZMMISWCMSTTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and an oxolan (tetrahydrofuran) ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the cyclocondensation of arylamidoximes with aldehydes or ketones . The reaction conditions often include the use of catalysts such as manganese dioxide for oxidation reactions . The process may also involve the use of acid chlorides for acylation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound’s unique structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and an oxolan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol

InChI

InChI=1S/C10H14N2O3/c13-10(3-4-14-6-10)5-8-11-9(12-15-8)7-1-2-7/h7,13H,1-6H2

InChI Key

CZMMISWCMSTTGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)CC3(CCOC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.